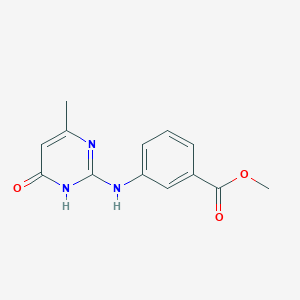

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (DNA and RNA), its biological significance is paramount. This inherent biological relevance has inspired chemists to utilize the pyrimidine scaffold as a "privileged structure" in drug discovery. Its versatile framework allows for substitutions that can interact with a wide range of biological targets. Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents, with a notable emphasis on their potential as anticancer agents that can inhibit protein kinases.

Role of Benzoate (B1203000) Esters in Synthetic and Mechanistic Studies

Benzoate esters, such as methyl benzoate, are integral to the field of organic synthesis. wikipedia.org They are formed through the condensation of benzoic acid and an alcohol, a classic reaction that serves as a model for studying esterification mechanisms. wikipedia.org In synthetic chemistry, the benzoate group is a versatile precursor for creating more complex molecules. ekb.eg Benzoate esters are employed in the production of dyes, plasticizers, and are key intermediates in the synthesis of numerous organic substances. wikipedia.org Their characteristic pleasant odor also leads to their use in perfumery. wikipedia.org

Overview of Aminopyrimidine-Benzoate Hybrid Structures in Contemporary Research

The strategic combination of different chemical scaffolds into a single hybrid molecule is a powerful approach in modern drug discovery. Hybrid structures that link an aminopyrimidine core to a benzoate moiety have garnered significant attention, particularly in the development of kinase inhibitors. For instance, the related compound, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a critical intermediate in the synthesis of nilotinib, a tyrosine kinase inhibitor used in cancer therapy. google.com This highlights the role of aminopyrimidine-benzoate structures as key building blocks for targeted therapeutics, where the aminopyrimidine portion often serves as the hinge-binding region for the kinase enzyme, and the benzoate part provides a vector for further molecular elaboration.

Research Context for Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

While extensive, specific research literature on this compound is not widely available in public databases, its chemical structure strongly suggests its relevance within the field of medicinal chemistry. The molecule is composed of a 2-amino-4,6-dimethylpyrimidine (B23340) fragment linked to a methyl benzoate unit. Based on the established roles of its constituent parts and analogous structures, it is hypothesized that this compound is synthesized and studied as a potential scaffold for the development of novel kinase inhibitors or other biologically active agents. Research would likely focus on its synthesis, characterization, and subsequent evaluation in biological assays to determine its potential as a lead compound for drug discovery programs.

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused overview of the chemical compound this compound by examining the significance of its fundamental components. The scope is strictly limited to the chemical and research context of the pyrimidine and benzoate scaffolds, the role of their hybrid structures, and the inferred research position of the title compound. This outline serves to structure the discussion logically, from the general importance of the parent scaffolds to the specific context of the hybrid molecule.

Compound Data

Below are tables detailing the properties of the primary compound of interest and a list of all chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₅N₃O₂ |

| Molecular Weight | 257.29 g/mol |

| IUPAC Name | methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoate |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)OC)C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Note: The properties in this table are computationally derived. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(14-8)15-10-5-3-4-9(7-10)12(18)19-2/h3-7H,1-2H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWIPSXPQIMQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 4,6 Dimethylpyrimidin 2 Ylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, the carbon framework and the relative positions of protons can be established.

The ¹H NMR spectrum provides information on the number of different types of protons and their local electronic environments. The predicted spectrum of Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate would display distinct signals corresponding to the protons of the methyl benzoate (B1203000) and dimethylpyrimidine units.

The benzoate portion is expected to show four aromatic protons with complex splitting patterns in the range of δ 7.0-8.5 ppm. The singlet for the methyl ester protons (-OCH₃) would likely appear around δ 3.9 ppm. rsc.org A broad singlet corresponding to the secondary amine proton (N-H) is anticipated, with a chemical shift that can vary but is typically found downfield.

On the dimethylpyrimidine moiety, a singlet corresponding to the lone pyrimidine (B1678525) proton (H-5) would appear, likely around δ 6.5-7.0 ppm. The two methyl groups (-CH₃) attached to the pyrimidine ring are expected to produce a sharp singlet integrating to six protons, appearing further upfield.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH | 9.0 - 10.0 | Broad Singlet |

| Aromatic CH (Benzoate) | 7.0 - 8.5 | Multiplet |

| Pyrimidine CH (H-5) | 6.5 - 7.0 | Singlet |

| O-CH₃ (Ester) | ~3.9 | Singlet |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons, the pyrimidine carbons, and the methyl carbons.

The ester carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift in the range of δ 165-170 ppm. rsc.orgresearchgate.net The carbons of the benzene (B151609) and pyrimidine rings would resonate in the δ 110-160 ppm region. The carbon of the methyl ester (-OCH₃) is expected around δ 52 ppm, while the carbons of the two pyrimidine methyl groups would appear upfield, typically below δ 25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| Pyrimidine C (C2, C4, C6) | 155 - 165 |

| Aromatic C (Benzoate) | 115 - 140 |

| Pyrimidine C (C5) | 110 - 115 |

| O-CH₃ (Ester) | ~52 |

To confirm the assignments from 1D NMR and establish the connectivity between different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the benzoate ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl groups, the aromatic protons, and the pyrimidine proton to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The spectrum of this compound is expected to show several characteristic bands. A sharp, strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent around 1725 cm⁻¹. chegg.com The N-H stretching vibration of the secondary amine should appear as a medium intensity band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. researchgate.net The region between 1500 and 1600 cm⁻¹ would contain multiple bands due to C=C and C=N stretching vibrations from the aromatic and pyrimidine rings.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Ester) | ~1725 | Strong |

| C=C and C=N Stretch (Ring) | 1500 - 1600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₄H₁₅N₃O₂), the calculated molecular weight is 257.29 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be expected at m/z = 257. The fragmentation pattern can provide structural confirmation. Plausible fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z = 226, or the loss of the entire methyl ester group (-COOCH₃) resulting in a fragment at m/z = 198. Cleavage of the C-N bond linking the two ring systems is also a likely fragmentation route.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation. The structure of this compound contains multiple chromophores, including the benzene ring, the pyrimidine ring, and the carbonyl group, all part of an extended conjugated system linked by the amino group.

This extended conjugation is expected to result in strong absorptions in the UV region. The spectrum would likely exhibit intense π → π* transitions, characteristic of aromatic and heteroaromatic systems. The presence of the amino group as an auxochrome would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unsubstituted ring systems. One might expect to see absorption maxima in the 250-350 nm range.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Based on these observations, it can be inferred that the solid-state structure of this compound would likely be characterized by a non-planar conformation and stabilized by a combination of N—H···N or N—H···O hydrogen bonds, as well as weaker C—H···O and π-π stacking interactions.

Table 1: Crystallographic Data for the Analogue 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one. arabjchem.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9351(4) |

| b (Å) | 11.1687(6) |

| c (Å) | 16.1281(9) |

| α (°) | 73.713(5) |

| β (°) | 80.362(5) |

| γ (°) | 72.882(4) |

| Z | 4 |

Conformational Analysis and Isomerism of this compound

Isomerism in this molecule can be considered in several forms. Structural isomerism is possible by altering the substitution pattern on the benzoate ring (e.g., Methyl 2- or 4-(4,6-dimethylpyrimidin-2-ylamino)benzoate). However, focusing on the specified compound, conformational isomerism (or rotamerism) is the most relevant. The rotation around the C(benzoate)–N and N–C(pyrimidine) bonds can lead to different stable conformers. The energy barrier for this rotation will determine the stability and interconversion of these conformers at room temperature. In flexible molecules like Imatinib, which contains a similar aminopyrimidine moiety, both extended and folded conformations have been identified in different crystal structures. mdpi.commdpi.com This suggests that the energetic landscape for such molecules can be complex, with multiple low-energy conformations being accessible.

The presence of the ester group (–COOCH₃) also introduces a degree of conformational freedom. Rotation around the C(aromatic)–C(ester) and C–O bonds of the ester group can lead to different orientations of the methoxy group relative to the benzoate ring.

Table 2: Potential Torsional Angles for Conformational Analysis

| Bond | Description | Expected Influence on Conformation |

| C(benzoate)–N | Rotation defines the orientation of the benzoate ring relative to the amino linker. | High impact on overall molecular shape. |

| N–C(pyrimidine) | Rotation defines the orientation of the pyrimidine ring relative to the amino linker. | High impact on overall molecular shape and steric interactions. |

| C(aromatic)–C(ester) | Rotation of the ester group relative to the benzoate ring. | Moderate impact, influences local packing. |

| C–O(methyl) | Rotation of the methyl group of the ester. | Minor impact on overall conformation. |